1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . This compound features a bromonaphthalene moiety attached to a cyclopropane carboxylic acid group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromonaphthalene.
Cyclopropanation: The bromonaphthalene is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.
Carboxylation: Finally, the cyclopropane ring is functionalized with a carboxylic acid group to yield the target compound.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid include:
1-(5-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Contains a fluorine atom in place of bromine.
1-(5-Iodonaphthalen-1-YL)cyclopropane-1-carboxylic acid: Features an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs .
Properties
IUPAC Name |
1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-6-2-3-9-10(12)4-1-5-11(9)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVWTOVSIRMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C=CC=C3Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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